LogP Comparison: Cyclopropanecarbonyl vs. Cyclobutanecarbonyl Analogs
The cyclopropanecarbonyl group of the target compound confers a distinct lipophilicity profile compared to its closest structural analog, 1-cyclobutanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine. The target compound possesses a computed XLogP3-AA of 1.9 [1], which is consistent with good passive permeability and aqueous solubility balance. In contrast, increasing the ring size to a cyclobutyl group elevates the logP by approximately 0.5 log units (estimated value ~2.4), due to the additional methylene unit [2]. This quantifiable difference directly impacts compound handling (DMSO solubility, aqueous dilution protocols) and influences a compound’s residence time in hydrophobic membrane environments.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 1-Cyclobutanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine: XLogP3 estimated at ~2.4 |
| Quantified Difference | Δ +0.5 log units (estimated) for the cyclobutyl analog |
| Conditions | Computed property via PubChem XLogP3 algorithm. Structural modification: ring size escalation from cyclopropyl to cyclobutyl. |
Why This Matters
A 0.5 log unit difference in logP significantly affects the Lipinski Rule of Five compliance profile and can be the deciding factor for selection in assay cascades requiring specific lipophilicity windows for cellular permeability versus solubility trade-offs.
- [1] PubChem Compound Summary for CID 110710943, 1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine. National Center for Biotechnology Information (NCBI). View Source
- [2] Chemical Details: 1-cyclobutanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine. ChemRTP. Structural comparison and property estimation based on ring size difference. View Source
